molecular formula C26H26N4O4 B8030104 Ethyl 2-ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

Ethyl 2-ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

Cat. No.: B8030104
M. Wt: 458.5 g/mol
InChI Key: DVODSSZMOBIHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate is a benzimidazole derivative characterized by a biphenyl moiety substituted with an N'-hydroxycarbamimidoyl group at the 2' position. This compound is structurally related to angiotensin II receptor antagonists (ARBs), a class of antihypertensive agents . Its synthesis involves alkaline hydrolysis of the ethyl ester precursor (Impurity-A) in methanol/water, yielding an 85% isolated product after acidification and purification . The N'-hydroxycarbamimidoyl group is critical for its pharmacological activity, acting as a bioisostere for tetrazole or carboxylate groups in other ARBs .

Properties

IUPAC Name

ethyl 2-ethoxy-3-[[4-[2-[(Z)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4/c1-3-33-25(31)21-10-7-11-22-23(21)30(26(28-22)34-4-2)16-17-12-14-18(15-13-17)19-8-5-6-9-20(19)24(27)29-32/h5-15,32H,3-4,16H2,1-2H3,(H2,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVODSSZMOBIHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NO)N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C(=N/O)/N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C20H24N4O4\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_4

This indicates the presence of ethoxy and carbamimidoyl functional groups, which are crucial for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of benzo[d]imidazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria.

A study focusing on benzo[d]imidazole derivatives reported an IC50 value of 2.32 μM against Mtb H37Ra for one of the active compounds . While specific data on the compound is limited, its structural similarities suggest potential efficacy against similar targets.

Antiviral Activity

The antiviral potential of related compounds has also been explored. Research indicates that certain N-Heterocycles exhibit promising antiviral activities, with some derivatives demonstrating EC50 values in the micromolar range against viruses such as Hepatitis C virus (HCV) and Respiratory Syncytial Virus (RSV) . Although direct studies on this compound are scarce, it is reasonable to hypothesize similar antiviral properties based on its chemical structure.

Synthesis and Evaluation

The synthesis of this compound was reported in various studies. One study outlined the synthesis process involving multiple steps of functionalization leading to the final compound . The biological evaluation was conducted using standard assays to determine antimicrobial and antiviral activities.

Comparative Studies

A comparative analysis of similar compounds reveals that the presence of specific substituents significantly influences biological activity. For example:

CompoundTarget PathogenIC50/EC50 (µM)Reference
Compound AMycobacterium tuberculosis2.32
Compound BHepatitis C virus6.7
Ethyl 2-ethoxy...TBDTBDCurrent Study

These findings underscore the importance of structural modifications in enhancing biological efficacy.

Scientific Research Applications

The compound features a benzimidazole core, which is known for its biological activity, along with an ethoxy group and a biphenyl moiety. This structural diversity contributes to its potential efficacy in various therapeutic areas.

Pharmacological Studies

Ethyl 2-ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate is being investigated for its role as a potential drug candidate due to its structural similarities to known pharmacophores. The benzimidazole ring is associated with a variety of biological activities, including anti-cancer and anti-inflammatory properties.

Case Study: Anti-Cancer Activity

Research indicates that compounds containing benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that this compound may possess similar properties.

Synthesis of Novel Therapeutics

The compound serves as an intermediate in the synthesis of more complex molecules that may have enhanced therapeutic profiles. Its synthesis involves reactions with hydroxylamine hydrochloride and other reagents under controlled conditions, allowing for the development of derivatives that could target specific biological pathways.

Synthesis Example

A synthetic route involves the reaction of methyl 2-ethoxybenzimidazole with hydroxylamine hydrochloride in the presence of a phosphate salt at elevated temperatures (70-90°C). This method has been optimized for yield and purity, making it suitable for further pharmaceutical development .

Biochemical Research

The compound's ability to interact with biological macromolecules makes it a valuable tool in biochemical research. It can be used to probe enzyme activity or to study receptor-ligand interactions.

Application in Enzyme Inhibition Studies

Studies have demonstrated that benzimidazole derivatives can act as inhibitors of specific enzymes involved in metabolic pathways. This compound could be evaluated for its inhibitory effects on enzymes such as carbonic anhydrase or cyclooxygenase.

Material Science

Beyond medicinal applications, this compound may also find utility in material science as a component in organic electronics or photonic devices due to its unique electronic properties derived from the biphenyl structure.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Similarity Scores

Key structural analogs and their modifications are summarized below:

Compound Name Substituent at Biphenyl 2' Position Ester Group Similarity Score CAS Number
Ethyl 2-ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate N'-hydroxycarbamimidoyl Ethyl 1.00 (Reference) 150058-27-8
Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate Cyano Ethyl 0.80 147403-65-4
Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate N-hydroxycarbamimidoyl Methyl 0.77 147403-52-9
Ethyl 2-ethoxy-1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate (Candesartan) Tetrazole Ethyl 0.65* 139481-59-7

*Similarity estimated based on functional group bioisosterism .

Key Observations:

  • Cyano vs.
  • Ester Group Variation: Methyl substitution (similarity 0.77) reduces molecular weight (425.48 vs. 470.47 for oxadiazole analogs) but may increase hydrolysis susceptibility .
  • Tetrazole Bioisostere: Candesartan (tetrazole substituent) demonstrates enhanced angiotensin II receptor binding affinity due to the tetrazole’s acidic proton, a feature partially mimicked by the N'-hydroxycarbamimidoyl group .

Pharmacological Activity

  • TCV-116 (Prodrug of CV-11974): A related compound with a tetrazole group (CAS 139481-59-7) shows ED25 values of 0.68 mg/kg (oral) and 0.0027 mg/kg (IV) in hypertensive rats, indicating high potency .
  • Methyl Ester Analog (CAS 147403-52-9): Limited bioactivity data exist, but its hazard profile (H302: harmful if swallowed) suggests oral toxicity risks .

Preparation Methods

Formation of Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

The benzimidazole core is synthesized through cyclization of o-phenylenediamine derivatives with ethyl glyoxylate under acidic conditions. Ethoxy substitution at the 2-position is achieved using ethylating agents such as ethyl chloroformate or diethyl sulfate. Key parameters include:

  • Temperature : 80–100°C to ensure complete cyclization.

  • Catalyst : HCl or H₂SO₄ (5–10 mol%) for protonation and ring closure.

Introduction of the Biphenylmethyl Group

Alkylation of the benzimidazole nitrogen with 4-(bromomethyl)biphenyl-2-carbonitrile yields 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate. This step requires:

  • Solvent : Dimethylformamide (DMF) or dimethylacetamide (DMAc) for solubility.

  • Base : Potassium carbonate (2.5 equiv) to deprotonate the benzimidazole nitrogen.

ConditionOptimization RangeImpact on Yield
Reaction Temperature60–80°C>85% above 70°C
SolventDMAc > DMF10% yield boost
Reaction Time12–24 hMinimal effect

Hydroxycarbamimidoyl Group Formation

The cyano group at the 2'-position undergoes hydroxylamine-mediated conversion to hydroxycarbamimidoyl. This exothermic reaction requires precise control to avoid overoxidation or hydrolysis.

Standard Protocol

  • Reagents : Hydroxylamine hydrochloride (3.0 equiv), sodium carbonate (3.0 equiv).

  • Solvent : Dimethyl sulfoxide (DMSO) or DMAc.

  • Temperature : 70–90°C for 18–24 h.

Example Procedure

  • Dissolve 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (1.0 equiv) in DMSO.

  • Add hydroxylamine hydrochloride (3.0 equiv) and sodium carbonate (3.0 equiv).

  • Heat at 80°C for 20 h.

  • Quench with ice water, filter, and recrystallize from 2-butanol.

Yield and Purity Optimization

ParameterOptimal ValuePurity Impact
SolventDMSO96–98%
Temperature80–85°CMinimizes byproducts
Hydroxylamine Ratio3.0 equivPrevents underconversion

Higher temperatures (>90°C) promote hydrolysis to carboxylic acid impurities, while sub-stoichiometric hydroxylamine results in residual nitrile.

Final Esterification and Salt Formation

Mesylation (Optional)

For enhanced stability, the free base is treated with methanesulfonic acid in acetone to form the mesylate salt:

  • Conditions : 1.0 equiv methanesulfonic acid, 40–45°C.

  • Yield : 95% with HPLC purity >99.9%.

Comparative Analysis of Synthetic Routes

Four methods from literature were evaluated for hydroxycarbamimidoyl formation (Table 1):

Table 1. Method Comparison for Hydroxycarbamimidoyl Synthesis

MethodSolventTemp (°C)Time (h)Yield (%)Purity (%)
1DMAc70189098.9
2DMSO80–85208596.9
3DMF60247595.2
4DMSO909–1070.494.5

Key Findings :

  • DMAc at 70°C (Method 1) provides the highest yield (90%) and purity (98.9%) due to superior reactant solubility.

  • Extended reaction times (>20 h) in DMSO (Method 2) marginally reduce yield but improve conversion.

Impurity Profiling and Mitigation

Critical impurities arise from:

  • Incomplete Cyano Conversion : Residual nitrile (≤0.5% if hydroxylamine ≥3.0 equiv).

  • Ester Hydrolysis : Carboxylic acid forms at high temperatures or aqueous workup (controlled via pH 7–8).

  • N-Oxide Formation : Minimized by inert atmosphere (N₂ or Ar).

Strategies for Impurity Control :

  • DoE Optimization : Statistical modeling of temperature, solvent volume, and reagent ratios to identify robust operating ranges.

  • In-Process Monitoring : HPLC tracking at intermediate stages to halt reactions at ≥95% conversion .

Q & A

Q. What are the critical steps in synthesizing this compound while minimizing impurities?

The synthesis involves coupling a biphenyl-substituted benzimidazole precursor with an N-hydroxycarbamimidoyl group. Key steps include:

  • Protection of reactive groups : Use of trityl or tert-butyl groups to protect the tetrazole or hydroxycarbamimidoyl moieties during intermediate synthesis .
  • Purification via chromatography : Silica gel chromatography or preparative HPLC to isolate intermediates and final products, ensuring >98% purity (HPLC data) .
  • Impurity control : Monitoring desethyl (VI) and amide (VII) impurities via reverse-phase HPLC with UV detection at 254 nm .

Q. Which analytical methods are most reliable for structural confirmation?

  • X-ray crystallography : Resolve ambiguities in stereochemistry using SHELXL for small-molecule refinement. This method is critical for confirming the biphenyl-methyl linkage and carbamimidoyl orientation .
  • NMR spectroscopy : 1H/13C NMR (e.g., δ 1.2–1.4 ppm for ethoxy groups, δ 7.2–8.1 ppm for aromatic protons) to verify substitution patterns .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 425.1739 for C26H23N3O3) .

Q. How is purity validated for pharmacological studies?

  • HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities at 0.1% levels .
  • Residual solvent analysis : Gas chromatography (GC) to ensure compliance with ICH Q3C guidelines for ethyl acetate, ethanol, or DMF .

Advanced Research Questions

Q. What in silico strategies predict binding affinity to angiotensin II receptors?

  • Molecular docking (AutoDock/Vina) : Dock the compound into the AT1 receptor’s active site (PDB: 4YAY) to analyze interactions with residues like Lys199 and His256 .
  • ADMET prediction : Use SwissADME to assess logP (~3.5), solubility (LogS = -4.2), and CYP450 inhibition risks .
  • Free-energy perturbation (FEP) : Quantify binding energy differences between analogs (e.g., tetrazole vs. hydroxycarbamimidoyl substituents) .

Q. How do structural modifications impact pharmacological activity?

  • SAR studies : Replace the ethoxy group with methoxy or propoxy to evaluate effects on bioavailability. For example:

    ModificationIC50 (AT1 Receptor)Solubility (mg/mL)Reference
    Ethoxy (parent)0.8 nM0.12
    Methoxy2.1 nM0.25
    Propoxy5.6 nM0.08
  • Metabolite profiling : Incubate with liver microsomes to identify oxidative metabolites (e.g., hydroxylation at the biphenyl ring) .

Q. What crystallographic challenges arise during structural determination?

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine data from non-merohedral twinning .
  • Disorder modeling : Apply PART/SUMP restraints for flexible ethoxy or carbamimidoyl groups .
  • High Z′ structures : Merge equivalent positions using SHELXE’s fragment expansion for pseudosymmetry .

Q. How are stability and degradation pathways characterized?

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions (0.1M HCl/NaOH). Major degradation products include:
    • Hydrolysis : Cleavage of the ethyl ester to carboxylic acid (m/z 397.14) .
    • Oxidation : Formation of N-oxide derivatives (detected via LC-MS/MS) .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life under accelerated storage conditions .

Methodological Notes

  • Synthesis optimization : Prioritize Mitsunobu or Ullmann coupling for biphenyl-methyl linkage to avoid racemization .
  • Data contradiction : Discrepancies in impurity profiles (e.g., desethyl vs. amide) may arise from divergent reaction conditions (temperature, catalyst loading). Cross-validate with orthogonal methods like LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.